molecular formula C16H20N2O5S B2660459 N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-35-4

N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2660459
CAS No.: 868215-35-4
M. Wt: 352.41
InChI Key: AWCQXXFGIIXRLS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a dioxothiomorpholinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate:

    Synthesis of the Dioxothiomorpholinyl Intermediate: This step involves the formation of the thiomorpholine ring with keto groups at the 3 and 5 positions.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert keto groups to alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., Cl-, Br-) and amines (e.g., NH2-).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxomorpholin-4-yl)acetamide: Similar structure but lacks the sulfur atom in the thiomorpholine ring.

    N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure but has a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-6-5-11(22-3)7-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCQXXFGIIXRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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